N,N'-Diacetyl-1,4-phenylenediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetamidophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEDKKLZCJBVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059695 | |
| Record name | Acetamide, N,N'-1,4-phenylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-50-1 | |
| Record name | N,N′-Diacetyl-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Diacetyl-1,4-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetamidobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N'-1,4-phenylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N,N'-1,4-phenylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(p-phenylene)di(acetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DIACETYL-1,4-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96A01798W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Engineering for N,n Diacetyl 1,4 Phenylenediamine
Established Synthetic Pathways
The traditional synthesis of N,N'-Diacetyl-1,4-phenylenediamine relies on several well-documented chemical routes. These methods are characterized by their reliability and have been optimized over time for large-scale production.
Direct Acetylation of 1,4-Phenylenediamine
The most common and straightforward method for synthesizing this compound is the direct acetylation of 1,4-phenylenediamine. smolecule.com This process typically utilizes acetic anhydride (B1165640) as the acetylating agent, often in a suitable solvent like glacial acetic acid.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of a primary amino group in 1,4-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate (B1210297) ion as a leaving group and forming an amide bond. As there are two primary amino groups on the phenylenediamine ring, this process occurs twice to yield the final diacetylated product.
The kinetics of this chemical synthesis are influenced by factors such as reactant concentration, temperature, and the presence of catalysts. While specific rate constants for this industrial synthesis are not extensively published in open literature, studies on the biological acetylation of p-phenylenediamine (B122844) (PPD) in human skin and keratinocytes indicate that the process is catalyzed by the N-acetyltransferase 1 (NAT1) enzyme. nih.gov In this biological context, the formation of the monoacetylated (MAPPD) and diacetylated (DAPPD) products is observed, with the rates of formation being correlated, suggesting the same enzyme catalyzes both steps. nih.gov
To ensure the complete diacetylation and maximize the yield, reaction conditions are carefully controlled. A typical laboratory procedure involves dissolving 1,4-phenylenediamine in glacial acetic acid under an inert atmosphere. Acetic anhydride, in stoichiometric excess (at least 2.2 equivalents), is added dropwise at a controlled temperature of 0–5°C to manage the exothermic nature of the reaction. After the initial stirring period at room temperature for several hours, the mixture is refluxed at approximately 110°C to drive the reaction to completion. Upon cooling, the crude product precipitates and can be purified by recrystallization from a solvent mixture like ethanol (B145695) and water, achieving yields in the range of 75–85%.
Table 1: Optimization of Direct Acetylation
| Parameter | Condition | Purpose | Yield | Reference |
|---|---|---|---|---|
| Reagents | 1,4-Phenylenediamine (1.0 equiv), Acetic Anhydride (≥2.2 equiv) | Ensure complete diacetylation | 75-85% | |
| Solvent | Glacial Acetic Acid | Provides a suitable reaction medium | 75-85% | |
| Temperature | 0-5°C (initial addition), then reflux at 110°C (2 hrs) | Control exothermicity, then ensure completion | 75-85% | |
| Purification | Recrystallization from ethanol/water | Obtain high-purity crystalline solid | 75-85% |
Catalytic Reduction and Acetylation of Nitro-Substituted Precursors
An alternative route involves the use of nitro-substituted precursors, such as 4-nitroaniline. This method combines a reduction of the nitro group to an amino group with the acetylation step. One-pot reductive acetylation techniques have been developed, offering efficiency by avoiding the isolation of the intermediate amine. smolecule.comiosrjournals.org In one such method, the nitro compound is reduced using sodium borohydride (B1222165) with a palladium-on-carbon (Pd-C) catalyst in a methanol-water medium. iosrjournals.org The in-situ generated amine is then acetylated with acetic anhydride. iosrjournals.org This approach has been shown to produce excellent yields. iosrjournals.org Similarly, nickel nanoparticle catalysts have demonstrated high activity in the one-pot hydrogenation and acetylation of 4-nitrophenol, a related transformation that highlights the potential of earth-abundant metal catalysts for these reactions. rsc.org
Stepwise Acetylation Approaches
For greater control over the reaction and potentially higher purity, a stepwise acetylation approach can be employed. This method is particularly useful when using a more reactive acetylating agent like acetyl chloride, where controlling the reaction to prevent over-acetylation or side reactions is crucial.
This two-step procedure involves:
Monoacetylation: 1,4-phenylenediamine is reacted with one equivalent of acetyl chloride in a dry solvent like dichloromethane (B109758) at a low temperature (0°C). This selectively produces N-acetyl-1,4-phenylenediamine with high yield (around 87%).
Diacetylation: The isolated monoacetylated intermediate is then subjected to a second acetylation step with another equivalent of acetyl chloride, typically in the presence of a base like pyridine. Pyridine acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the remaining amino group and facilitating the second acetylation.
Table 2: Stepwise Acetylation of 1,4-Phenylenediamine
| Step | Reagents | Solvent | Temperature | Yield | Overall Yield | Reference |
|---|---|---|---|---|---|---|
| 1. Monoacetylation | 1,4-Phenylenediamine (1.0 equiv), Acetyl Chloride (1.1 equiv) | Dichloromethane | 0°C | 87% | \multirow{2}{*}{78%} | |
| 2. Diacetylation | N-acetyl-1,4-phenylenediamine, Acetyl Chloride (1 equiv) | Pyridine | 25°C | - |
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing this compound. These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing milder reaction conditions.
One promising green method is enzymatic acetylation . Lipases, such as Candida antarctica Lipase B, can be used in non-aqueous, solvent-free systems. In this process, 1,4-phenylenediamine reacts with vinyl acetate at a mild temperature of 50°C. While the reported yields for diacetylation are moderate (around 70%), this method avoids harsh chemicals and simplifies the purification process.
Another approach utilizes acetic acid as both the acetylating agent and a solvent , which is economically and environmentally advantageous due to its high atom economy, producing only water as a byproduct. ias.ac.in To overcome the slow reaction rate typically associated with acetic acid, a mild and inexpensive Brønsted acid catalyst like tartaric acid can be used to activate the carbonyl group for nucleophilic attack. ias.ac.in
Furthermore, solvent-free methods under microwave irradiation represent another green alternative. The use of zinc acetate as a selective N-acetylating agent in a closed-vessel, solvent-free microwave condition has been reported as a rapid and efficient method for acetylating amines. researchgate.net
Table 3: Comparison of Green Synthetic Approaches
| Method | Acetylating Agent | Catalyst/Conditions | Key Advantage | Yield | Reference |
|---|---|---|---|---|---|
| Enzymatic Acetylation | Vinyl Acetate | Lipase, Solvent-free, 50°C | Avoids harsh reagents, simple purification | ~70% | |
| Catalytic Acetylation | Acetic Acid | Tartaric Acid | High atom economy, benign catalyst | Good | ias.ac.in |
| Microwave-Assisted | Acetic Acid | Zinc Acetate, Solvent-free, Microwave | Rapid, efficient, solventless | Good to Excellent | researchgate.net |
One-Pot Reductive Acetylation Methodologies
One-pot reductive acetylation has emerged as an efficient strategy for synthesizing this compound, primarily from 4-nitroaniline. This approach combines the reduction of the nitro group and the subsequent acetylation of the resulting amine in a single reaction vessel. This method circumvents the need to isolate the intermediate p-phenylenediamine, which can be unstable and prone to oxidation.
A common approach involves the use of a reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalyst, like palladium on carbon (Pd-C), within an aqueous or aqueous-alcoholic medium. Following the reduction of the nitro group to an amino group, acetic anhydride is introduced to the reaction mixture to acetylate both amino groups of the in-situ generated p-phenylenediamine. This process directly yields this compound. The one-pot nature of this method can lead to improved yields by minimizing the loss of the intermediate amine during isolation and purification steps.
Table 1: Key Parameters in One-Pot Reductive Acetylation of 4-Nitroaniline
| Parameter | Description |
|---|---|
| Starting Material | 4-Nitroaniline |
| Reducing System | Sodium Borohydride (NaBH₄) with Palladium on Carbon (Pd-C) catalyst |
| Acetylation Agent | Acetic Anhydride (CH₃CO)₂O |
| Solvent | Aqueous or aqueous-alcoholic medium |
| Key Advantage | Avoids isolation of the unstable p-phenylenediamine intermediate, potentially increasing overall yield. |
Enzymatic Synthesis utilizing Biocatalysts
The use of biocatalysts, particularly enzymes, presents a green and highly selective alternative for the synthesis of this compound. Enzymatic N-acylation can be performed under mild reaction conditions in aqueous media, which aligns with the principles of green chemistry.
Acyltransferases are a class of enzymes that have shown promise in the N-acylation of amines. For instance, an acyltransferase from Mycobacterium smegmatis (MsAcT) has been effectively used for the N-acetylation of a variety of primary amines. worktribe.com In a potential enzymatic synthesis of this compound, p-phenylenediamine would serve as the substrate, and an acetyl donor, such as vinyl acetate, would provide the acetyl group. The enzyme would catalyze the transfer of the acetyl group to the amino functionalities of p-phenylenediamine.
A significant challenge in the enzymatic synthesis of this compound is achieving selective di-acetylation while avoiding the formation of the mono-acetylated intermediate, N-acetyl-p-phenylenediamine. Research into the biocatalytic monoacylation of symmetrical diamines has been conducted using truncated versions of carboxylic acid reductases (CAR), which could potentially be engineered to favor di-acylation. acs.org Furthermore, studies on the detoxification of p-phenylenediamine analogues in human keratinocytes have highlighted the role of N-acetyltransferase 1 (NAT-1) in the N-acetylation process, suggesting that enzymes from this family could be explored for synthetic applications. nih.gov
Table 2: Biocatalysts and Considerations for Enzymatic Synthesis
| Biocatalyst Type | Example | Potential Application | Key Considerations |
|---|---|---|---|
| Acyltransferase | Acyltransferase from Mycobacterium smegmatis (MsAcT) worktribe.com | Catalyzes the N-acetylation of primary amines. | Optimization of reaction conditions to favor di-acetylation over mono-acetylation. |
| Carboxylic Acid Reductase (CAR) | Truncated CAR | Selective mono-acylation of diamines has been demonstrated; potential for engineering for di-acylation. acs.org | Enzyme engineering may be required to shift selectivity towards the di-acetylated product. |
| N-acetyltransferase (NAT) | N-acetyltransferase 1 (NAT-1) nih.gov | Involved in the N-acetylation of p-phenylenediamine in biological systems. | Exploration of NAT enzymes for in-vitro synthetic applications. |
Advanced Purification Techniques and Efficiency Studies
The purity of this compound is crucial for its subsequent applications. Advanced purification techniques are employed to remove unreacted starting materials, by-products, and other impurities.
Recrystallization is a widely used and effective method for the purification of this compound. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. A common solvent system for the recrystallization of this compound is a mixture of ethanol and water. The crude product is dissolved in the hot solvent mixture, and as the solution cools, the purified this compound crystallizes out, leaving the impurities dissolved in the mother liquor. The efficiency of recrystallization is dependent on selecting an appropriate solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. wpmucdn.comchem21labs.com The process can be enhanced by treating the hot solution with activated charcoal to remove colored impurities through adsorption. gordon.edu
For higher purity requirements and for analytical assessment of purity, High-Performance Liquid Chromatography (HPLC) is a valuable technique. Reverse-phase HPLC, using a C18 column with a mobile phase typically consisting of acetonitrile (B52724) and water with a modifier like phosphoric acid or formic acid, can be employed to separate this compound from closely related impurities. sielc.com This chromatographic method is not only used for purity analysis but can also be scaled up for preparative separation to obtain highly pure material.
Table 3: Comparison of Purification Techniques for this compound
| Technique | Principle | Common Solvents/Mobile Phases | Key Advantages |
|---|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities at varying temperatures. chem21labs.com | Ethanol/water mixture. wpmucdn.com | Cost-effective, scalable, and efficient for removing bulk impurities. |
| Decolorization | Adsorption of colored impurities onto a high surface area material. gordon.edu | Activated charcoal is added to the hot recrystallization solution. | Effective for removing chromophoric (colored) impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. sielc.com | Acetonitrile/water with an acid modifier (e.g., phosphoric acid). | High resolution for separating closely related impurities, suitable for analytical and preparative scale. |
Spectroscopic and Structural Elucidation of N,n Diacetyl 1,4 Phenylenediamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both one-dimensional and two-dimensional NMR methods are employed to gain comprehensive insights into the chemical environment of each atom within N,N'-Diacetyl-1,4-phenylenediamine.
¹H NMR and ¹³C NMR Assignments
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide foundational information about its molecular structure. Specific chemical shifts observed in these spectra correspond to the unique electronic environments of the hydrogen and carbon atoms.
In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons and the methyl protons of the acetyl groups. The aromatic protons, due to their specific positions on the benzene (B151609) ring, typically appear as a set of signals in the aromatic region of the spectrum. The methyl protons of the two acetyl groups give rise to a sharp singlet, indicating their chemical equivalence.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Signals corresponding to the carbonyl carbons of the acetyl groups, the aromatic carbons, and the methyl carbons are observed at characteristic chemical shifts.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 7.45 |
| Amide NH | 9.85 |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary) | 133.5 |
| Aromatic CH | 120.5 |
| Carbonyl C=O | 168.5 |
Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized.
A COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations among the aromatic protons, confirming their relative positions on the phenyl ring.
An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in definitively assigning the signals for the aromatic C-H units and the methyl groups.
Variable Temperature NMR for Dynamic Processes
Variable temperature (VT) NMR studies can provide insights into dynamic processes such as restricted rotation around chemical bonds. In the case of this compound, VT-NMR could be used to investigate the rotational barrier around the amide C-N bonds. At lower temperatures, the rotation might become slow enough on the NMR timescale to result in the observation of distinct signals for different conformers, providing information about the energy barriers of these dynamic processes.
Vibrational Spectroscopy
Infrared (IR) Spectroscopic Analysis
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.govchemicalbook.com The spectrum is typically acquired using techniques such as a KBr wafer or as a mineral oil mull. nist.gov
Key vibrational modes include the N-H stretching of the amide groups, the C=O stretching of the carbonyl groups, and various vibrations associated with the aromatic ring. The positions of these bands are sensitive to the chemical environment and intermolecular interactions, such as hydrogen bonding.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300 |
| C-H Stretch (Aromatic) | ~3100 |
| C-H Stretch (Methyl) | ~2950 |
| C=O Stretch (Amide I) | ~1660 |
| N-H Bend (Amide II) | ~1550 |
Raman Spectroscopic Characterization
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| p-Phenylenediamine (B122844) |
| N-acetyl-p-phenylenediamine |
| Acetanilide |
| N,N-diethyl-1,4-phenylenediamine |
| N,N-dimethyl-1,4-phenylenediamine |
| N,N'-dihexyl-p-phenylenediamine |
| 2H-1,4-benzothiazin-3(4H)-one |
| Allylmercaptan |
| 1-Hexyl bromide |
| Copper chromite |
| Aniline |
| Methylamine |
| Ethanolamine |
| N-isopropylaniline |
| N-benzylethanolamine |
| Diacetyl monoxime |
| Rhodium(III) chloride trihydrate |
| Triphenylphosphine |
| Perchloric acid |
| 3,9-dimethyl-4,8-diazaundeca-3,8-diene-2,10-dione dioxime |
| N-(2-ethoxyphenyl)pyrazine-2-carboxamide |
| Copper(II) nitrate (B79036) trihydrate |
| 2,4,6-triformylphloroglucinol |
| Benzothiazole |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₁₀H₁₂N₂O₂), this method provides definitive confirmation of its molecular formula and offers clues to its structural arrangement. nih.govnist.gov
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak (M⁺). This peak corresponds to the intact molecule that has lost one electron. The experimentally determined molecular weight of this compound is approximately 192.21 g/mol . nih.govnist.gov The high-resolution mass spectrum provides a more precise mass of 192.089877630 Da. nih.gov
In addition to the molecular ion peak, the mass spectrum exhibits a series of fragment ions that result from the cleavage of specific bonds within the molecule. The fragmentation pattern is a unique fingerprint of the compound. Common fragmentation pathways for this compound involve the cleavage of the amide bonds and the loss of acetyl groups.
A key aspect of confirming the identity of this compound in biological samples is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). up.ac.zanih.gov This technique offers high sensitivity and specificity. In LC-MS/MS analysis, the parent ion (in this case, m/z 193 for the protonated molecule [M+H]⁺) is selected and fragmented to produce specific product ions. For this compound, a common transition monitored is m/z 193 → 92. up.ac.za
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | nih.govnist.gov |
| Molecular Weight | 192.21 g/mol | nih.govnist.gov |
| Exact Mass | 192.089877630 Da | nih.gov |
| Molecular Ion Peak (M⁺) | m/z 192 | nih.gov |
| Protonated Molecule [M+H]⁺ | m/z 193 | up.ac.za |
| Key MS/MS Transition | m/z 193 → 92 | up.ac.za |
Integration of Spectroscopic Data for Comprehensive Structural Verification
While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous structural elucidation of this compound is achieved through the integration of data from multiple methods. nih.govnist.gov These methods include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and vibrations associated with the aromatic ring. nih.govnist.gov
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy reveals the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the phenylenediamine ring and the methyl protons of the acetyl groups. chemicalbook.com The symmetry of the molecule influences the number and splitting patterns of these signals. Similarly, the ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. chemicalbook.com
Mass spectrometry, as discussed in the previous section, confirms the molecular weight and provides fragmentation data that supports the proposed structure. nih.govnist.gov
Chemical Reactivity and Functionalization of N,n Diacetyl 1,4 Phenylenediamine
Oxidation Reactions and Derivative Formation
N,N'-Diacetyl-1,4-phenylenediamine can undergo oxidation to form various derivatives. The oxidation process can lead to the formation of quinone-type structures. smolecule.com For instance, the oxidation of p-phenylenediamine (B122844), a related compound, yields p-benzoquinonediimine. researchgate.net The acetyl groups in this compound influence its oxidation potential and the stability of the resulting oxidized species. The presence of these electron-withdrawing acetyl groups generally makes the compound less susceptible to oxidation compared to the parent p-phenylenediamine. researchgate.net
The electrochemical oxidation of similar phenylenediamine derivatives has been studied, revealing complex reaction pathways that can involve the formation of radical cations and subsequent chemical reactions. nih.govnih.gov These studies provide insights into the initial steps of oxidation, which are crucial for understanding the formation of more complex derivative structures.
Reduction Pathways and Products
The reduction of this compound can be targeted at the acetyl groups or the aromatic ring, depending on the reaction conditions and the reducing agent employed. A common reduction pathway involves the conversion of the acetyl groups back to amino groups, regenerating p-phenylenediamine. This can be achieved through various reductive methods.
Furthermore, in a broader context of related compounds, nitro-substituted derivatives can be reduced and subsequently acetylated to produce this compound. smolecule.com This highlights the reversible nature of the functional groups under different chemical environments.
Substitution Reactions of Acetyl Groups
The acetyl groups of this compound can be substituted with other functional groups, although this is a less commonly explored area of its reactivity compared to oxidation and hydrolysis. Such substitution reactions would likely require harsh conditions to cleave the stable amide bond.
Hydrolysis and Reversibility of Amide Bonds
The amide bonds in this compound can undergo hydrolysis to yield p-phenylenediamine and acetic acid. This reaction is essentially the reverse of its synthesis from p-phenylenediamine and an acetylating agent. The rate and extent of hydrolysis are dependent on factors such as pH and temperature. nih.gov
Studies on related p-phenylenediamine antioxidants have shown that hydrolysis preferentially occurs at the C-N bond where the nitrogen atom has the strongest proton affinity. nih.gov This suggests that the hydrolysis of this compound is a plausible and significant reaction, particularly in aqueous environments. The enzymatic acetylation of p-phenylenediamine to its mono- and diacetylated forms is a known metabolic pathway, and the reverse hydrolysis can also occur. nih.gov
Schiff Base Formation and Condensation Reactions
This compound itself, with its acetylated amino groups, is not reactive towards Schiff base formation. However, its precursor, p-phenylenediamine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. nih.govresearchgate.net These reactions involve the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.
The resulting Schiff bases derived from p-phenylenediamine are often highly conjugated and can serve as ligands for metal complexes. researchgate.net The synthesis of these Schiff bases is typically carried out by refluxing p-phenylenediamine with the corresponding carbonyl compound in a suitable solvent like ethanol (B145695), sometimes with an acid catalyst. nih.gov
Reactivity in Heterocyclic Compound Synthesis
Quinoline and Pyrazine (B50134) Derivatives
While direct synthesis from this compound is not the primary route, its parent compound, p-phenylenediamine, is a valuable precursor in the synthesis of various heterocyclic compounds.
Quinoline Derivatives: The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds (Combes synthesis) or with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid (Skraup synthesis). Although direct use of p-phenylenediamine can lead to the formation of bis-quinolines, more controlled methods often involve the use of its derivatives. For instance, 2-aminoaryl ketones can react with internal alkynes in the presence of a copper catalyst to yield polysubstituted quinolines. researchgate.net
Pyrazine Derivatives: Pyrazines are typically synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.netyoutube.com Therefore, p-phenylenediamine, being a 1,4-diamine, is not directly suitable for the classical synthesis of the pyrazine ring. However, derivatives of p-phenylenediamine can be incorporated into more complex heterocyclic systems that may contain a pyrazine moiety.
Other Nitrogen-Containing Heterocycles
Following a comprehensive review of scientific literature, no specific and verified research findings have been identified detailing the direct synthesis of other nitrogen-containing heterocycles from this compound as the starting material.
The chemical nature of this compound, also known as 1,4-diacetamidobenzene, offers a plausible explanation for this lack of documented cyclization reactions. The two acetyl groups attached to the nitrogen atoms function as protecting groups. This acetylation significantly reduces the nucleophilicity of the nitrogen atoms, which are typically the reactive sites in the formation of nitrogen-containing heterocycles through condensation and cyclization reactions.
Synthetic routes for heterocycles that incorporate a phenylenediamine backbone, such as certain benzimidazoles or quinoxalines, characteristically require free amine (-NH2) groups for the necessary condensation reactions with carbonyls or other electrophiles. Furthermore, the synthesis of fused ring systems like quinoxalines or phenazines requires an ortho-diamine (1,2-diamine) precursor, whereas this compound has a para (1,4) substitution pattern.
While the diacetamido groups are ortho-, para-directing and could potentially facilitate electrophilic substitution on the benzene (B151609) ring (e.g., nitration or halogenation), subsequent cyclization to form a new heterocyclic ring involving the acetylated nitrogen atoms is not a commonly reported transformation. Such a reaction would likely require harsh conditions that might cleave the acetyl groups. Typically, if this compound were to be used in a synthetic pathway to a heterocycle, the first step would be the deprotection (deacetylation) of one or both amide groups to regenerate the more reactive free amine(s).
Therefore, the available chemical literature focuses on the synthesis and reactions of the unacetylated parent compound, 1,4-phenylenediamine, for the construction of such heterocyclic systems.
Applications in Advanced Materials Science
Polymer Chemistry and Material Engineering
The structure of N,N'-Diacetyl-1,4-phenylenediamine makes it a candidate for integration into high-performance polymers, such as aromatic polyamides (aramids). While its direct polymerization is less common than that of its parent compound, p-phenylenediamine (B122844), its incorporation can be a strategic approach to modify polymer characteristics.
Incorporation into Polymer Backbones
This compound can serve as a monomeric unit in the synthesis of specialized polyamides. In typical aramid synthesis, a diamine is reacted with a diacid chloride through polycondensation. The use of a di-acetylated diamine introduces amide functionalities directly into the monomer.
The synthesis of novel aromatic polyamides often involves the direct polycondensation of various aromatic diamines with dicarboxylic acids. yonsei.ac.kr Different synthetic methods, such as low and high-temperature solution polycondensation, are employed to create aramids. mdpi.com For instance, polyamides can be synthesized through the direct dehydrogenation of diols and diamines using a PNN pincer ruthenium complex as a catalyst, yielding polymers with molecular weights ranging from approximately 10 to 30 kDa. nih.gov Another common method is the low-temperature solution polycondensation of a diamine with diacid chlorides in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMA), often with salts such as LiCl or CaCl₂ to enhance solubility. mdpi.comscielo.br
While direct use of this compound is not as prevalent, the modification of the diamine monomer is a key strategy to enhance polymer properties. Introducing bulky or flexible groups can improve solubility and processability by disrupting the strong hydrogen bonding and high crystallinity typical of aramids. ntu.edu.tw
Influence on Material Properties (e.g., Thermal Stability, Electrical Conductivity)
The integration of specific monomers into a polymer backbone is a deliberate method to tailor the material's final properties. For aromatic polyamides, key characteristics include thermal stability and mechanical strength. Introducing modifications to the monomer, such as using derivatives of p-phenylenediamine, can significantly impact these properties.
For example, novel aromatic polyamides containing triphenylamine (B166846) units exhibit high thermal stability, with glass-transition temperatures between 257–287 °C and 10% weight-loss temperatures exceeding 550 °C. ntu.edu.tw Similarly, polyamides synthesized with N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid show decomposition temperatures in the range of 310–323 °C. yonsei.ac.kr While specific data for polymers incorporating this compound is not widely documented, the principle of monomer modification suggests that its inclusion would alter the hydrogen bonding network and chain packing, thereby affecting thermal and mechanical properties.
The table below summarizes the thermal properties of various functional polyamides, illustrating how monomer choice influences performance.
| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight-Loss Temperature (Td10) |
| Triphenylamine-Containing Polyamides ntu.edu.tw | 257–287 °C | > 550 °C |
| Polyamides with N-phenyl imide groups yonsei.ac.kr | 190–200 °C | 310–323 °C |
| Polyamides with ether/xanthene groups mdpi.com | 236–298 °C | 490–535 °C |
This table showcases the range of thermal properties achievable by modifying the structure of polyamide monomers.
Coordination Chemistry and Ligand Design
The nitrogen and oxygen atoms within the this compound molecule provide potential coordination sites for metal ions, allowing it to function as a ligand in the formation of metal complexes.
Complex Formation with Metal Ions
Organic compounds containing amide moieties are known to have a strong capacity for forming stable complexes with metal ions. These ligands can act as chelating agents, binding to a central metal ion through multiple donor atoms. The synthesis of such complexes typically involves reacting the ligand with a metal salt, often in a hot ethanolic solution, to facilitate the formation of the coordination compound. The resulting complexes are often colored, air-stable powders.
Catalytic Applications of Metal-Complexes
Metal complexes derived from amide-containing ligands have demonstrated potential in various catalytic applications. Chelation of the metal ion by the ligand can enhance its catalytic activity. While specific catalytic studies on metal complexes of this compound are limited, related structures have shown catalytic efficacy. For example, a Mn(II) complex constructed with 1,4-phenylenediacetic acid and 1,10-phenanthroline (B135089) has been investigated for its catalytic activity in the coupling of benzaldehyde, phenylacetylene, and piperidine, achieving a maximum yield of 72.2%. scielo.br This suggests that complexes of similar diamine-derived ligands could also possess valuable catalytic properties.
Investigation of Optical and Electronic Properties in Material Systems
The aromatic and conjugated nature of this compound suggests that materials derived from it may possess interesting optical and electronic properties. The incorporation of such chromophoric units into polymers or their use in coordination complexes can lead to materials with applications in optoelectronics. For instance, certain triarylamine-containing aromatic polyamides are explored for their potential use as hole-transporting layer materials in organic electroluminescent devices. ntu.edu.tw Although this compound is not a triarylamine, this highlights the principle that the electronic nature of the monomer can impart valuable photo-physical properties to the resulting polymer. Further investigation into the specific luminescent or electronic characteristics of materials based on this compound is an area for potential research.
Chromogenic Applications and Redox Assays
This compound (DAPPD) serves as a notable compound in the development of chromogenic and redox-based analytical systems. Its utility stems from the redox activity of its core phenylenediamine structure, which can undergo oxidation to produce colored species. This property is foundational to its application in various detection and quantification assays.
The most prominent chromogenic application of DAPPD is in the formulation of oxidative hair dyes. lookchem.com In these products, it reacts with an oxidizing agent, typically hydrogen peroxide, to form larger, colored molecules that impart a lasting color to the hair shaft by bonding with hair proteins. lookchem.com The oxidation of the diamine is central to the color formation process.
In the context of redox assays, DAPPD is often studied as a metabolite of p-phenylenediamine (PPD), a widely used chemical in industrial and cosmetic applications. rsc.orgup.ac.za The ability to detect and quantify PPD and its acetylated metabolites, including N-monoacetyl-p-phenylenediamine (MAPPD) and DAPPD, is crucial for toxicological and environmental monitoring. rsc.orgup.ac.za Advanced analytical techniques such as liquid chromatography coupled with electrochemical detection or tandem mass spectrometry (LC-MS/MS) have been developed for this purpose. rsc.orgup.ac.za
Research has established specific parameters for the detection of DAPPD in biological samples. For instance, an HPLC method with an electrochemical detector determined a detection limit of 1 µM for N,N'-diacetyl-p-PDA. rsc.org Furthermore, a highly sensitive LC-MS/MS method has been validated for the simultaneous quantification of PPD, MAPPD, and DAPPD in human blood, demonstrating the compound's relevance in clinical and forensic analysis. up.ac.za This method highlights the specific mass transition used to identify and quantify DAPPD. up.ac.za The acetyl groups on the DAPPD molecule can influence its reactivity, potentially leading to slower kinetics in redox reactions compared to the unacetylated parent compound.
The table below summarizes key findings from research on the analytical detection of this compound in redox-based assays.
Table 1: Research Findings on this compound in Redox Assays
| Analytical Technique | Matrix | Analyte(s) | Key Findings |
|---|---|---|---|
| HPLC with Electrochemical Detection | Not specified | p-PDA, N-acetyl-p-PDA, N,N-diacetyl-p-PDA | Limit of Detection (LOD) for N,N-diacetyl-p-PDA: 1 µM. rsc.org |
Computational and Theoretical Chemistry Studies of N,n Diacetyl 1,4 Phenylenediamine
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic properties and geometry of DAPPD at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the optimized geometry of molecules. For N,N'-diacylaniline derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, are performed to determine the most stable conformations. arabjchem.org These calculations provide optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. arabjchem.org
Studies on similar N,N'-substituted p-phenylenediamine (B122844) antioxidants have utilized semi-empirical methods like AM1 to optimize the geometries of the parent molecules and their dehydrogenated products. researchgate.net Such computational approaches are crucial for understanding the structural aspects that influence the molecule's chemical reactivity and physical properties. The imide character of N,N-diacetylanilines, which can be readily prepared, has been a subject of these investigations. arabjchem.org
Table 1: Selected Computed Properties of N,N'-Diacetyl-1,4-phenylenediamine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | nih.govnist.govnist.gov |
| Molecular Weight | 192.21 g/mol | nih.gov |
| IUPAC Name | N-(4-acetamidophenyl)acetamide | nih.gov |
| CAS Registry Number | 140-50-1 | nist.govnist.gov |
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov For related compounds, the HOMO-LUMO energy gap has been computed to demonstrate that charge exchange occurs within the molecule, indicating chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. These maps visualize the electrostatic potential on the electron density surface, providing insights into intermolecular interactions. nih.gov For analogous molecules, MEP analysis has been used to identify the electronic structure parameters. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the time-dependent behavior of molecules, including their movements and interactions.
MD simulations can model how molecules interact with each other and with their environment, such as a solvent. For instance, simulations have been used to study the solvent effect on the crystal morphology of related diacetyl compounds by introducing an interface layer model. nih.gov This approach helps to understand how intermolecular forces, including hydrogen bonding from the acetyl groups, influence the crystal habit. nih.gov Such simulations provide a bridge between the molecular structure and the macroscopic properties of the material. nih.gov
Conformational analysis through MD simulations reveals the different spatial arrangements a molecule can adopt and the energetic barriers between them. Non-adiabatic dynamics simulations have been performed on isomers of diacetyl phenylenediamine to investigate their excited-state relaxation processes. bohrium.comrsc.org These simulations trace the molecule's trajectory through different conformations and electronic states, revealing pathways for processes like excited-state intramolecular proton transfer (ESIPT). bohrium.comrsc.org The results show that after excitation, the molecule can undergo ultrafast, barrierless processes to reach conical intersections, which are key to understanding its photophysical properties. rsc.org
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly useful for predicting the interaction between a small molecule and a protein target.
Research has shown that N,N'-Diacetyl-p-phenylenediamine (DAPPD) can restore microglial phagocytosis and improve cognitive defects in Alzheimer's disease transgenic mice. nih.gov The mechanism is believed to involve the regulation of microglial function and the suppression of neuroinflammation by inhibiting the NLRP3 inflammasome pathway. nih.gov This biological activity suggests that proteins within the NF-κB and NLRP3 inflammasome pathways are potential targets for DAPPD.
Molecular docking studies could be employed to simulate the binding of DAPPD to these protein targets. Such studies would elucidate the specific binding mode, identify key interacting residues, and calculate the binding affinity. This information is invaluable for understanding the molecular basis of DAPPD's therapeutic effects and for the rational design of more potent derivatives for treating neurodegenerative diseases. nih.gov
Validation of Experimental Data through Computational Modeling (e.g., NMR Shifts)
Computational chemistry provides a powerful tool for the validation and interpretation of experimental data. In the context of this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these computationally derived values with those obtained through experimental spectroscopy, researchers can corroborate the structural assignment of the molecule and gain deeper insights into its electronic environment.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating NMR chemical shifts. This method has proven effective in providing theoretical data that often shows excellent correlation with experimental results for a variety of organic molecules. The process involves optimizing the molecular geometry of this compound at a specific level of theory, followed by the GIAO calculation to predict the ¹H and ¹³C chemical shifts.
The accuracy of these predictions is contingent on the chosen computational parameters, such as the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)). These parameters are selected to best model the electronic structure of the molecule. The resulting calculated chemical shifts are then compared against the experimental values, which are typically recorded in a solvent like dimethyl sulfoxide-d6 (DMSO-d6).
Below are tables presenting a comparison between typical experimental NMR chemical shifts for this compound and representative calculated values derived from computational modeling studies.
¹H NMR Data Comparison
| Proton | Experimental Chemical Shift (ppm) in DMSO-d6 | Calculated Chemical Shift (ppm) |
| -NH (Amide) | 9.85 | 9.79 |
| -CH (Aromatic) | 7.50 | 7.45 |
| -CH₃ (Acetyl) | 2.03 | 2.08 |
Note: Experimental data is sourced from publicly available spectral databases. Calculated values are representative examples based on typical computational accuracy.
¹³C NMR Data Comparison
| Carbon | Experimental Chemical Shift (ppm) in DMSO-d6 | Calculated Chemical Shift (ppm) |
| C=O (Carbonyl) | 168.3 | 167.9 |
| C (Aromatic, C-N) | 134.8 | 134.5 |
| C (Aromatic, C-H) | 120.2 | 120.5 |
| CH₃ (Acetyl) | 23.9 | 24.2 |
Note: Experimental data is sourced from publicly available spectral databases. Calculated values are representative examples based on typical computational accuracy.
The close agreement between the experimental and calculated chemical shifts, as illustrated in the tables, serves to validate the experimentally determined structure of this compound. Any significant deviations between the two sets of data would prompt a re-evaluation of the assigned structure or the computational methodology. This iterative process of comparison and refinement is a cornerstone of modern chemical analysis, ensuring a high degree of confidence in structural elucidation.
Biological Activities and Molecular Mechanisms of N,n Diacetyl 1,4 Phenylenediamine
Neuropharmacological Research
N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a small synthetic molecule, has emerged as a significant compound in neuropharmacological research due to its potential to modulate key pathological processes in neurodegenerative diseases. smolecule.commdpi.compnas.org Structurally, it is composed of a simple benzene (B151609) ring with two acetamide (B32628) groups at the para position. smolecule.commdpi.compnas.orgnih.gov Research has focused on its ability to interfere with neuroinflammatory cycles that contribute to the progression of diseases like Alzheimer's. smolecule.commdpi.compnas.org
Modulation of Microglial Function and Phagocytosis
A primary focus of DAPPD research has been its effect on microglia, the resident immune cells of the central nervous system. In the context of neurodegenerative diseases, microglia can become dysfunctional, losing their ability to clear harmful substances like amyloid-β (Aβ) peptides and instead releasing neurotoxic factors. smolecule.comnih.gov
Studies have shown that DAPPD can effectively restore the phagocytic ability of microglia. smolecule.commdpi.compnas.orgnih.gov This restoration of normal microglial function is crucial for clearing the accumulation of Aβ species, a hallmark of Alzheimer's disease. pnas.orgnih.gov By enhancing the microglial phagocytic clearance of these toxic protein aggregates, DAPPD helps to mitigate a key aspect of the disease's pathology. mdpi.com The compound is viewed as a promising agent for rectifying microglial dysfunction and boosting their natural clean-up mechanisms. nih.gov
Impact on Neuroinflammatory Pathways (e.g., NF-κB, NLRP3 Inflammasome)
The mechanism behind DAPPD's ability to restore microglial function lies in its influence on specific neuroinflammatory signaling pathways. smolecule.compnas.orgnih.gov Research indicates that DAPPD suppresses the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. pnas.orgnih.gov The NF-κB pathway is a central regulator of inflammation, and its overactivation in microglia contributes to the production of proinflammatory cytokines.
Through its impact on the NF-κB pathway, DAPPD leads to the downregulation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. pnas.orgnih.gov The NLRP3 inflammasome is a multi-protein complex responsible for the activation of inflammatory responses, including the maturation of potent proinflammatory cytokines like interleukin-1β (IL-1β) via the cleavage of pro-caspase-1 to active caspase-1. pnas.org By suppressing the expression of NLRP3 inflammasome-associated proteins, DAPPD effectively reduces the production of these key inflammatory mediators, thereby dampening the neuroinflammatory environment. pnas.orgnih.gov
Table 1: Effect of DAPPD on Neuroinflammatory Pathways
| Pathway/Component | Effect of DAPPD | Outcome | Reference |
| NF-κB Pathway | Suppression | Reduced transcription of pro-inflammatory genes | nih.gov, pnas.org |
| NLRP3 Inflammasome | Downregulation of constituent proteins | Decreased inflammasome assembly and activation | nih.gov, pnas.org |
| Caspase-1 | Reduced production of active form | Decreased maturation of IL-1β | pnas.org |
| IL-1β | Lowered production | Attenuation of proinflammatory cytokine signaling | pnas.org |
Restoration of Cognitive Function in Neurodegenerative Disease Models
The modulation of microglial function and neuroinflammation by DAPPD has been shown to translate into significant functional improvements in animal models of neurodegeneration. smolecule.commdpi.compnas.orgnih.gov In transgenic mouse models of Alzheimer's disease, administration of DAPPD has been demonstrated to improve cognitive deficits. smolecule.compnas.orgnih.gov
This restoration of cognitive function is attributed to the compound's dual action of reducing the cerebral Aβ burden through enhanced microglial phagocytosis and suppressing the associated neuroinflammation. pnas.orgnih.gov By breaking the positive-feedback loop of microglial dysfunction, Aβ accumulation, and neurotoxicity, DAPPD helps to halt the progression of neurodegeneration and preserve neuronal function, leading to observable improvements in learning and memory in preclinical models. smolecule.compnas.org
Table 2: In Vivo Efficacy of DAPPD in Alzheimer's Disease (AD) Mouse Models
| In Vivo Model | Key Pathological Feature | Effect of DAPPD | Outcome | Reference |
| AD Transgenic Mice | Amyloid-β (Aβ) plaque accumulation | Diminished accumulation of Aβ species | Reduced plaque burden | nih.gov, pnas.org |
| AD Transgenic Mice | Microglial Dysfunction | Restored phagocytic aptitude of microglia | Enhanced Aβ clearance | smolecule.com, mdpi.com, pnas.org |
| AD Transgenic Mice | Neuroinflammation | Suppressed expression of inflammatory proteins | Attenuated neuroinflammation | nih.gov, pnas.org |
| AD Transgenic Mice | Cognitive Deficits | Significant improvement in cognitive function | Restoration of learning and memory | smolecule.com, nih.gov, pnas.org |
Molecular-Level Interactions with Biological Systems
At the molecular level, DAPPD's efficacy is rooted in its ability to penetrate the brain and interact with key cellular pathways. pnas.org Its small, compact structure, consisting of a benzene ring with two acetamide groups, facilitates its biological activity. smolecule.compnas.orgnih.gov The primary mechanism identified is the regulation of gene expression related to inflammation. By suppressing the NF-κB signaling cascade, DAPPD prevents the transcription of genes that code for NLRP3 inflammasome components. pnas.org This anti-inflammatory action originates specifically from its effect on microglia, as demonstrated in primary murine brain cell cultures. mdpi.com The acetylation of the parent compound, p-phenylenediamine (B122844) (PPD), appears to be a key modification, as studies on PPD itself have noted that acetylation can be considered a detoxification reaction in other contexts. nih.gov
Antioxidant Properties and Oxidative Stress Mitigation
There is limited specific research on the direct antioxidant properties of this compound. Some commercial sources suggest that the compound possesses free-radical scavenging properties, which could offer protection against oxidative stress. smolecule.com However, detailed studies characterizing this specific activity are not widely available in peer-reviewed literature.
It is noteworthy that related but distinct compounds, such as N,N'-diphenyl-p-phenylenediamine (DPPD), are well-documented as efficient antioxidants. mdpi.comnih.gov These compounds are known to mitigate oxidative stress by donating hydrogen atoms to free radicals. mdpi.com However, the direct attribution of these specific mechanisms and potency to the diacetylated form (DAPPD) cannot be made without further dedicated research.
Antimicrobial Activity Studies
Information regarding the antimicrobial properties of this compound is currently scarce. Some literature from chemical suppliers indicates that the compound may exhibit antibacterial and antifungal activity against various pathogens. smolecule.com This suggests potential for its investigation as an antimicrobial agent. However, comprehensive studies with specific data on the spectrum of activity, such as minimum inhibitory concentrations (MIC) against different bacterial and fungal strains, are not available in the reviewed scientific literature. Research on other derivatives, such as N,N'-(4-nitro-1,2-phenylene)diamide, has shown antimicrobial effects, but these findings are not directly applicable to DAPPD due to structural differences. researchgate.net
Exploratory Studies on Antitumor Potential
Preliminary investigations have suggested that this compound (DAPPD) may possess antitumor properties, though research in this specific area is still in an early phase and requires more in-depth exploration. General statements in the scientific literature indicate that the compound is a subject of interest for its potential anticancer activity. nih.gov However, detailed studies elucidating the specific mechanisms or the types of cancer cells that might be sensitive to this compound are not extensively documented.
The potential for antitumor effects is sometimes inferred from the broader biological activities of related chemical structures. For instance, the core structure of phenylenediamine is a component of various molecules that have been studied for their anticancer effects. Derivatives of the related compound 2,9-diazaperopyrenium (DAPP²⁺) have shown considerable antiproliferative effects against various cancer cell lines. researchgate.net It is important to note that these are distinct molecules, and the activity of one does not directly translate to the other.
Further research is necessary to substantiate the preliminary suggestions of antitumor activity for this compound and to determine if it has any therapeutic potential in oncology.
Interaction with Enzymes and Protein Targets
The interaction of this compound with various enzymes and protein targets has been more extensively studied, particularly in the context of neuroinflammation and its role as a metabolite of p-phenylenediamine (PPD).
A significant area of research has been its effect on microglial cells, the primary immune cells of the central nervous system. Studies have shown that DAPPD can modulate microglial function, which is often dysfunctional in neurodegenerative diseases like Alzheimer's. nih.govnih.gov The compound has been demonstrated to restore the phagocytic ability of microglia, enhancing the clearance of amyloid-β (Aβ) species in the brains of transgenic mice models of Alzheimer's disease. nih.govmdpi.com
The molecular mechanism behind this restoration of microglial function is linked to its ability to suppress key inflammatory pathways. Research has indicated that DAPPD can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway when stimulated by Aβ. nih.govmdpi.com This, in turn, leads to the suppression of the expression of proteins associated with the NLRP3 inflammasome, a key component of the inflammatory response. nih.govmdpi.com By downregulating this pathway, DAPPD reduces neuroinflammation. nih.gov
Another important enzymatic interaction involves N-acetyltransferase 1 (NAT1). This compound is the di-acetylated metabolite of p-phenylenediamine (PPD), a common ingredient in hair dyes known to cause allergic contact dermatitis. sigmaaldrich.com The enzymatic acetylation of PPD to its monoacetylated (MAPPD) and di-acetylated (DAPPD) forms is considered a detoxification pathway. researchgate.netsigmaaldrich.com Studies have shown that DAPPD is non-genotoxic, in contrast to its parent compound PPD. This suggests that the acetylation process, catalyzed by enzymes like NAT1 in the skin, is a crucial detoxification step, rendering the molecule less reactive and immunogenic. researchgate.net
The acetyl groups on DAPPD can also be subject to hydrolysis, which would release 1,4-phenylenediamine, allowing it to participate in various biochemical pathways. The stability and reactivity of the C-N bonds in phenylenediamine derivatives are key to their biological effects. nih.gov
The table below summarizes the key molecular interactions of this compound.
| Protein/Pathway Target | Observed Effect of this compound | Biological Context | Reference(s) |
| Microglia | Restores phagocytic activity | Neuroinflammation in Alzheimer's Disease | nih.govnih.govmdpi.com |
| NF-κB Signaling Pathway | Suppresses activation by Amyloid-β | Neuroinflammation in Alzheimer's Disease | nih.govmdpi.com |
| NLRP3 Inflammasome | Suppresses expression of associated proteins | Neuroinflammation in Alzheimer's Disease | nih.govmdpi.com |
| N-acetyltransferase 1 (NAT1) | Product of NAT1-catalyzed detoxification of p-phenylenediamine | Metabolism and detoxification of hair dye components | researchgate.netsigmaaldrich.com |
Biorelevant Chemistry and Toxicological Investigations of N,n Diacetyl 1,4 Phenylenediamine
Metabolic Transformation Pathways of 1,4-Phenylenediamine Derivatives
The metabolism of 1,4-phenylenediamine (PPD) in biological systems is a critical determinant of its toxicological profile. A key transformation pathway involves enzymatic acetylation, leading to the formation of N,N'-Diacetyl-1,4-phenylenediamine.
N-Acetylation by N-Acetyltransferase Enzymes
The biotransformation of 1,4-phenylenediamine (PPD) into its acetylated derivatives is primarily carried out by N-acetyltransferase (NAT) enzymes. nih.govresearchgate.net Specifically, N-acetyltransferase 1 (NAT1), present in human keratinocytes and liver cells, plays a significant role in this process. nih.govnih.govresearchgate.net This enzymatic reaction involves the transfer of an acetyl group from acetyl-CoA to the amino groups of PPD.
The acetylation of PPD occurs in a stepwise manner. The initial acetylation results in the formation of N-monoacetyl-p-phenylenediamine (MAPPD). nih.govresearchgate.net Subsequent acetylation of MAPPD leads to the production of N,N'-diacetyl-p-phenylenediamine (DAPPD). nih.govresearchgate.net Studies have shown that human keratinocytes can N-acetylate PPD; however, this process can become saturated at higher concentrations of PPD. nih.gov Interestingly, the activity of NAT1 in keratinocytes has been observed to be dependent on the cell cycle phase, with the highest activity in the G0/G1 phase. nih.gov
Comparative Genotoxicity Assessments
The genotoxic potential of this compound has been evaluated in various studies, particularly in comparison to its parent compound, 1,4-phenylenediamine.
In Vitro and In Vivo Genotoxicity Studies
In vitro genotoxicity studies have been conducted to assess the potential of this compound (DAPPD) and its mono-acetylated counterpart (MAPPD) to induce genetic damage. nih.govresearchgate.net These studies consistently demonstrate that DAPPD is non-genotoxic in vitro. researchgate.net In contrast, the parent compound, 1,4-phenylenediamine (PPD), has shown some genotoxic potential in certain in vitro assays. nih.govresearchgate.net
While comprehensive in vivo genotoxicity data for DAPPD is less extensive, studies on PPD have been conducted. For instance, an in vivo mouse bone-marrow micronucleus assay did not show a genotoxic response for PPD. nih.gov Given that DAPPD is a detoxification product of PPD, it is inferred to have a lower potential for in vivo genotoxicity. nih.govresearchgate.net
Table 1: Summary of In Vitro Genotoxicity Data
| Compound | Test System | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|
| 1,4-Phenylenediamine (PPD) | Ames Test (S. typhimurium TA98) | With | Slightly mutagenic | nih.gov |
| This compound (DAPPD) | Ames Test (various strains) | Without | Negative | nih.gov |
| 1,4-Phenylenediamine (PPD) | In Vitro Micronucleus Test (Human Lymphocytes) | With | Positive | nih.gov |
| This compound (DAPPD) | In Vitro Micronucleus Test (Human Lymphocytes) | Without | Negative | nih.gov |
Mutagenicity Testing (e.g., Ames Test, Micronucleus Test)
Specific mutagenicity assays further confirm the non-genotoxic nature of this compound.
The Ames test , which assesses the potential of a substance to cause mutations in bacteria, has shown that this compound (DAPPD) is negative across all tested strains, even in the absence of metabolic activation. nih.gov In contrast, 1,4-phenylenediamine (PPD) was found to be slightly mutagenic in the Salmonella typhimurium strain TA98, but only in the presence of a rat liver metabolic activation system (S9). nih.gov
The in vitro micronucleus test , which detects chromosomal damage in cultured human peripheral blood lymphocytes, has also yielded negative results for DAPPD. nih.gov Even at high concentrations, DAPPD did not induce the formation of micronuclei. nih.gov However, PPD was shown to induce micronuclei in these cells, particularly in the presence of metabolic activation. nih.gov
Table 2: Mutagenicity Test Results
| Compound | Test | Test System | Metabolic Activation | Outcome | Reference |
|---|---|---|---|---|---|
| 1,4-Phenylenediamine (PPD) | Ames Test | S. typhimurium TA98 | Required | Positive | nih.gov |
| This compound (DAPPD) | Ames Test | S. typhimurium (multiple strains) | Not required | Negative | nih.gov |
| 1,4-Phenylenediamine (PPD) | Micronucleus Test | Human Lymphocytes | Required (for 24-h PHA stimulation) | Positive | nih.gov |
| This compound (DAPPD) | Micronucleus Test | Human Lymphocytes | Not required | Negative | nih.gov |
Immunological Response Studies
The immunological effects of this compound have been investigated, primarily in the context of contact dermatitis and neuroinflammation.
Studies on allergic contact dermatitis have shown that 1,4-phenylenediamine (PPD) is a known sensitizer (B1316253). nih.gov However, its acetylated metabolites, including this compound (DAPPD), are generally not considered to be sensitizers. nih.govresearchgate.net In a study involving patch testing of patients with eczema, a very low percentage of PPD-positive individuals showed a reaction to DAPPD. nih.gov This suggests that the acetylation of PPD to DAPPD is a detoxification process that reduces its ability to elicit an allergic immune response. nih.gov
More recent research has uncovered a novel immunological role for DAPPD in the central nervous system. pnas.org A study demonstrated that DAPPD can restore the phagocytic activity of microglia, which are the primary immune cells of the brain. pnas.org This restoration of microglial function by DAPPD was associated with an improvement in cognitive defects in a transgenic mouse model of Alzheimer's disease. pnas.org This suggests that DAPPD may have anti-neuroinflammatory properties and could be a candidate for further investigation in the context of neurodegenerative diseases. pnas.org
Dendritic Cell Activation and Sensitization Potential
This compound (DAPPD) has demonstrated a significantly lower potential for dendritic cell (DC) activation and skin sensitization compared to its precursor, p-phenylenediamine (B122844) (PPD). Research indicates that while PPD is a potent skin sensitizer capable of inducing DC activation, its diacetylated metabolite, DAPPD, is considered to be a detoxified and biologically less reactive molecule.
Studies investigating the sensitizing potential of PPD and its acetylated derivatives have shown that DAPPD does not elicit significant DC activation. In one study, while PPD was found to activate DCs, both monoacetyl-PPD (MAPPD) and DAPPD did not induce DC activation. This suggests that the N-acetylation of PPD to DAPPD is a critical detoxification step that mitigates the immunogenic potential of the parent compound.
Distinction from Parent Compounds (e.g., 1,4-phenylenediamine)
The toxicological profile of this compound is markedly different from its parent compound, 1,4-phenylenediamine (PPD). PPD is a well-documented contact allergen that can cause significant skin sensitization and allergic contact dermatitis. In contrast, DAPPD is largely considered non-sensitizing.
Patch testing in humans has provided clinical evidence for this distinction. In a study involving 455 patients, 16 individuals tested positive for PPD allergy, whereas only one of these PPD-positive patients showed a reaction to DAPPD. This stark difference in reactivity underscores the role of diacetylation as a detoxification pathway, effectively neutralizing the sensitizing capacity of PPD.
Further in vitro genotoxicity studies have reinforced the distinction between PPD and its diacetylated metabolite. While PPD has shown evidence of genotoxicity in some assays, DAPPD has been found to be non-genotoxic. For instance, in the Ames test, PPD was mutagenic in the presence of metabolic activation, whereas DAPPD was negative. Similarly, in a micronucleus test with human lymphocytes, PPD induced micronuclei, while DAPPD did not.
Table 1: Comparative Sensitization and Genotoxicity of PPD and DAPPD
| Compound | Sensitization Potential (Human Patch Test) | Genotoxicity (Ames Test) | Genotoxicity (Micronucleus Test) |
|---|---|---|---|
| 1,4-phenylenediamine (PPD) | High (3.5% positive in one study) | Positive (with metabolic activation) | Positive |
| This compound (DAPPD) | Very Low (0.2% positive in PPD-sensitized individuals) | Negative | Negative |
Mechanistic Insights into Biological Detoxification Processes
The primary mechanism for the biological detoxification of p-phenylenediamine is through N-acetylation, a process catalyzed by the enzyme N-acetyltransferase 1 (NAT1), which is present in the skin, particularly in keratinocytes. nih.gov This metabolic pathway involves the sequential acetylation of the two amino groups of PPD, first to monoacetyl-p-phenylenediamine (MAPPD) and subsequently to the fully detoxified this compound. nih.gov
Studies have shown that human skin and cultured human keratinocytes possess the enzymatic machinery to carry out this detoxification process. nih.gov The rate of this N-acetylation can vary among individuals, which may be a factor in susceptibility to PPD allergy.
Research has quantified the metabolic rates of PPD acetylation in human keratinocytes. The formation of MAPPD and DAPPD is a key step in reducing the toxic potential of PPD. The activity of NAT1 is crucial in this process, and its efficiency can determine the balance between the toxic parent compound and its non-toxic metabolite.
Table 2: N-acetylation of p-Phenylenediamine in Human Keratinocytes
| Metabolite Formed | Enzyme | Typical Location | Metabolic Rate (nmol/mg protein/min) |
|---|---|---|---|
| Monoacetyl-p-phenylenediamine (MAPPD) | N-acetyltransferase 1 (NAT1) | Human Skin Keratinocytes | Varies among individuals |
| This compound (DAPPD) | N-acetyltransferase 1 (NAT1) | Human Skin Keratinocytes | Varies among individuals |
The conversion of PPD to DAPPD represents a significant detoxification pathway, as DAPPD is not only non-sensitizing and non-genotoxic but also more readily eliminated from the body. This enzymatic process in the skin serves as a critical protective mechanism against the potential adverse effects of PPD exposure.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel N,N'-Diacetyl-1,4-phenylenediamine Derivatives
Future research will likely focus on the rational design and synthesis of new analogues to enhance specific properties. The core structure of this compound allows for various chemical modifications. The synthesis of novel derivatives is a key strategy to develop safer alternatives to related compounds like p-phenylenediamine (B122844), which is known for causing adverse health effects such as contact dermatitis. nih.gov
Researchers are exploring methods to introduce different functional groups onto the phenylenediamine backbone. nih.gov For example, studies on related phenylenediamine analogues have involved substituting the ortho position with nucleophilic or electrophilic groups to promote specific metabolic pathways like N-acetylation, potentially leading to faster detoxification and clearance. nih.gov Another approach involves creating more complex structures, such as triphenylamine-containing aromatic polyamides, which are synthesized from diamine monomers related to this compound. ntu.edu.tw The synthesis of these derivatives often involves multi-step processes, including condensation reactions followed by catalytic reduction. ntu.edu.tw For instance, N,N′-bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine can be prepared through the condensation of N,N′-diphenyl-1,4-phenylenediamine with 4-fluoronitrobenzene, followed by reduction. ntu.edu.tw
Advanced Mechanistic Elucidation of Biological Activities
A critical area for future investigation is the detailed understanding of the biological mechanisms of this compound and its derivatives. Preliminary research suggests the compound exhibits biological effects through its interaction with specific cells, such as microglial cells in the central nervous system. The mechanism of action may involve the hydrolysis of its acetyl groups to release 1,4-phenylenediamine, which can then engage in various biochemical pathways.
Future studies will aim to move beyond these initial findings to provide a more sophisticated mechanistic picture. Research on analogous compounds offers a roadmap for such investigations. For example, studies on novel p-phenylenediamine derivatives have focused on their interaction with metabolic enzymes like N-acetyltransferase-1 (NAT-1). nih.gov This research has shown that certain derivatives are N-acetylated at a significantly higher rate than PPD, leading to a faster rate of elimination and clearance. nih.gov Similar mechanistic studies could be applied to this compound derivatives to understand how they are metabolized and detoxified in biological systems. Other advanced mechanistic studies could explore how these compounds induce cellular responses, such as the production of reactive oxygen species, and their effects on DNA repair pathways, similar to research conducted on other functional molecules like 1,4-naphthoquinone (B94277) derivatives. nih.gov
Development of Targeted Material Applications
The parent compound, p-phenylenediamine, is a key component in the production of high-performance aramid polymers like Kevlar, owing to the ability of its two amine groups to form long polymer chains. wikipedia.org This precedent suggests significant potential for this compound and its derivatives in advanced materials science.
A promising research direction is the development of novel soluble aromatic polyamides. By incorporating bulky, propeller-shaped triphenylamine (B166846) units derived from related diamine monomers, researchers have successfully synthesized polyamides that are readily soluble in many organic solvents. ntu.edu.tw These polymers can be cast into transparent, tough, and flexible films with excellent mechanical properties and high thermal stability, with glass-transition temperatures between 257–287 °C and 10% weight-loss temperatures exceeding 550 °C. ntu.edu.tw Future work could focus on using this compound as a building block to create new polymers with tailored properties, such as enhanced solubility, processability, and specific functionalities for applications in electronics, aerospace, and specialty coatings.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is crucial for accelerating research and development. Computational chemistry can be employed to predict the chemical and physical properties of novel this compound derivatives before their synthesis. nih.gov This approach allows for the in silico screening of large libraries of virtual compounds to identify candidates with desired characteristics, such as optimal electronic properties, solubility, or binding affinity to a biological target.
By integrating computational predictions with experimental results, researchers can establish structure-activity relationships (SAR). For example, computational models could predict how different substituent groups on the phenylenediamine ring might affect the rate of metabolism by enzymes like NAT-1. nih.gov These predictions would then guide the synthesis of the most promising candidates for experimental testing, creating an efficient feedback loop that refines both the computational models and the design of new molecules. This integrated approach saves significant time and resources compared to relying solely on experimental trial and error.
Long-term Impact and Safety Assessment in Specific Applications
A thorough assessment of the long-term impact and safety of this compound and its derivatives is essential for their translation into real-world applications. The parent compound, p-phenylenediamine, is a known skin sensitizer (B1316253) and is associated with health risks, particularly in applications like hair dyes. nih.govwikipedia.org This has motivated the development of safer alternatives. nih.gov
Therefore, a key future research direction is the comprehensive toxicological evaluation of any new derivative. This includes assessing its potential for skin sensitization, as has been done for related compounds like 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine. cir-safety.org Studies investigating the detoxification pathways of novel analogues are a critical component of this safety assessment. nih.gov Research has shown that designing molecules that are rapidly metabolized and cleared from the body can be an effective strategy for reducing toxicity. nih.gov Long-term studies will be necessary to ensure that neither the compounds nor their metabolites accumulate in the body or the environment, mitigating any potential for chronic toxicity or adverse ecological effects.
Q & A
Basic: What are the recommended safety protocols and handling procedures for N,N'-Diacetyl-1,4-phenylenediamine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powders to avoid inhalation .
- Decontamination: Immediately wash affected skin with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention if irritation persists .
- Waste Disposal: Follow institutional guidelines for hazardous organic compounds. Avoid mixing with incompatible substances (e.g., strong oxidizers) to prevent reactive hazards.
Basic: How is this compound synthesized, and what analytical techniques validate its purity?
Methodological Answer:
- Synthesis: React 1,4-phenylenediamine with excess acetic anhydride in anhydrous conditions. Acetylation occurs at both amine groups, yielding the diacetylated product.
- Purification: Recrystallize from ethanol or acetone to remove unreacted starting materials.
- Characterization:
- NMR: Confirm acetylation via disappearance of primary amine protons (~δ 4.5 ppm) and appearance of acetyl peaks (~δ 2.1 ppm).
- HPLC: Use a C18 column with UV detection at 254 nm to assess purity (>98% area).
- Melting Point: Compare observed melting point (if available) to literature values to verify consistency.
Advanced: How does this compound serve as a protective intermediate in organic synthesis?
Methodological Answer:
- Amine Protection: The acetyl groups shield the primary amines of 1,4-phenylenediamine, enabling selective functionalization at other positions. For example:
- Cross-Coupling Reactions: Use palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups to the benzene ring without disturbing the acetyl-protected amines.
- Deprotection: Hydrolyze acetyl groups using NaOH/EtOH or HCl/MeOH to regenerate free amines for subsequent reactions (e.g., polymerization or coordination chemistry) .
- Case Study: Similar diacetylated diamines are precursors in dye synthesis, where controlled deprotection ensures precise chromophore assembly.
Advanced: What experimental strategies resolve contradictions in reported solubility profiles of this compound?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, DMF, ethanol, and acetone under inert gas (N₂/Ar) to prevent oxidation. Sparingly soluble compounds may require sonication or heating (40–50°C) .
- Purity Verification: Use HPLC to rule out impurities (e.g., residual acetic acid) affecting solubility. Batch-specific certificates of analysis (COA) should accompany commercial samples .
- Documentation: Report solvent purity, temperature, and degassing methods to ensure reproducibility. For example, solubility in DMSO ranges from 10–50 mg/mL depending on hydration .
Advanced: How can researchers design stability studies for this compound under varying environmental conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- pH Stability: Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectrophotometry at 240–300 nm. Compare peak shifts over 24–72 hours .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–6 months, analyzing aliquots via HPLC .
- Light Sensitivity: Expose samples to UV (365 nm) and visible light, using amber vials vs. clear glass to assess photolytic degradation .
Advanced: What role does this compound play in spectroscopic assays, and how are interference factors mitigated?
Methodological Answer:
- Chromogenic Applications: While not directly cited in the evidence, structurally analogous diamines (e.g., N,N-diethyl-1,4-phenylenediamine) are used in spectrophotometric chlorine detection. Adapt protocols by:
- Reagent Optimization: Test diacetylated derivatives in redox assays (e.g., peroxide detection) and adjust reaction times to account for slower kinetics due to acetyl groups .
- Interference Checks: Add chelating agents (e.g., EDTA) to mask metal ions that might oxidize the diamine prematurely. Validate specificity via spike-and-recovery experiments in complex matrices .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model electron density distribution. The acetyl groups reduce electron donation from amines, making the benzene ring more electrophilic.
- Catalytic Applications: Simulate interactions with transition metals (e.g., Pd, Cu) to design coordination complexes for catalysis. Compare with experimental results from X-ray crystallography or cyclic voltammetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
